molecular formula C15H23NO2 B4968487 4-[(4-butoxyphenyl)methyl]morpholine

4-[(4-butoxyphenyl)methyl]morpholine

Cat. No.: B4968487
M. Wt: 249.35 g/mol
InChI Key: NYZAGQBRGGNDHU-UHFFFAOYSA-N
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Description

4-[(4-butoxyphenyl)methyl]morpholine is an organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features a morpholine ring substituted with a butoxyphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-butoxyphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-butoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(4-butoxyphenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylmorpholine
  • 4-ethylmorpholine
  • 4-phenylmorpholine

Comparison

4-[(4-butoxyphenyl)methyl]morpholine is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This substitution can enhance the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-butoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-10-18-15-6-4-14(5-7-15)13-16-8-11-17-12-9-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZAGQBRGGNDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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